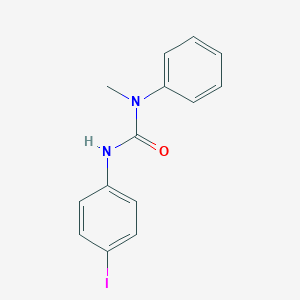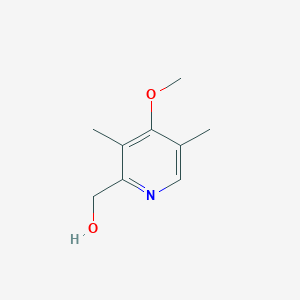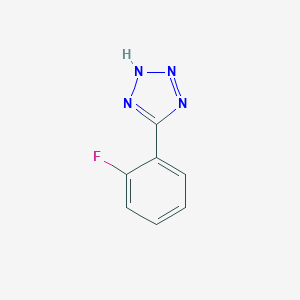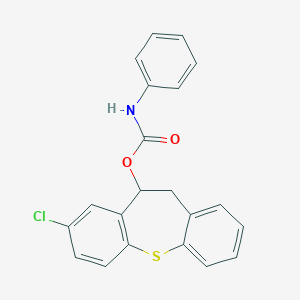
10,11-Dihydro-8-chlorodibenzo(b,f)thiepin-10-ol phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,11-Dihydro-8-chlorodibenzo(b,f)thiepin-10-ol phenylcarbamate is a chemical compound that belongs to the class of tricyclic antidepressants. It has been widely used in scientific research due to its potential therapeutic effects on various neurological disorders.
Mechanism Of Action
The exact mechanism of action of 10,11-Dihydro-8-chlorodibenzo(b,f)thiepin-10-ol phenylcarbamate is not fully understood. However, it is believed to act as a serotonin-norepinephrine reuptake inhibitor (SNRI) and to modulate the activity of various neurotransmitters, including serotonin, norepinephrine, and dopamine. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can alleviate the symptoms of depression and other neurological disorders.
Biochemical And Physiological Effects
10,11-Dihydro-8-chlorodibenzo(b,f)thiepin-10-ol phenylcarbamate has been shown to have a range of biochemical and physiological effects. It can increase the levels of various neurotransmitters, including serotonin, norepinephrine, and dopamine, in the brain. This can lead to an improvement in mood, cognitive function, and pain management. The compound has also been shown to have anti-inflammatory and antioxidant properties, which can protect against oxidative stress and inflammation.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 10,11-Dihydro-8-chlorodibenzo(b,f)thiepin-10-ol phenylcarbamate in lab experiments is its well-established mechanism of action and safety profile. The compound has been extensively studied in vitro and in vivo, and its efficacy and safety have been demonstrated in numerous studies. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental protocols.
Future Directions
There are several future directions for research on 10,11-Dihydro-8-chlorodibenzo(b,f)thiepin-10-ol phenylcarbamate. One area of interest is the development of new analogs with improved efficacy and safety profiles. Another area of research is the investigation of the compound's potential therapeutic effects on other neurological disorders, such as bipolar disorder and post-traumatic stress disorder. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and to identify potential biomarkers for its efficacy and safety.
Synthesis Methods
The synthesis of 10,11-Dihydro-8-chlorodibenzo(b,f)thiepin-10-ol phenylcarbamate involves the reaction of 8-chlorodibenzo(b,f)thiepin-10-ol with phenyl isocyanate. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is purified by recrystallization or column chromatography. The synthesis method has been optimized to achieve high yield and purity of the compound.
Scientific Research Applications
10,11-Dihydro-8-chlorodibenzo(b,f)thiepin-10-ol phenylcarbamate has been extensively studied for its potential therapeutic effects on various neurological disorders, including depression, anxiety, and schizophrenia. It has also been investigated for its analgesic and anti-inflammatory properties. The compound has been used in vitro and in vivo studies to elucidate its mechanism of action and to evaluate its efficacy and safety.
properties
CAS RN |
69195-77-3 |
|---|---|
Product Name |
10,11-Dihydro-8-chlorodibenzo(b,f)thiepin-10-ol phenylcarbamate |
Molecular Formula |
C21H16ClNO2S |
Molecular Weight |
381.9 g/mol |
IUPAC Name |
(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl) N-phenylcarbamate |
InChI |
InChI=1S/C21H16ClNO2S/c22-15-10-11-20-17(13-15)18(12-14-6-4-5-9-19(14)26-20)25-21(24)23-16-7-2-1-3-8-16/h1-11,13,18H,12H2,(H,23,24) |
InChI Key |
FRUZYZZJDYXFNN-UHFFFAOYSA-N |
SMILES |
C1C(C2=C(C=CC(=C2)Cl)SC3=CC=CC=C31)OC(=O)NC4=CC=CC=C4 |
Canonical SMILES |
C1C(C2=C(C=CC(=C2)Cl)SC3=CC=CC=C31)OC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



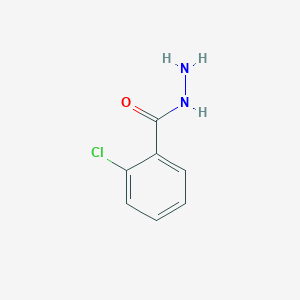
![N-(4,7,7-trimethyl-3-nitroso-2-bicyclo[2.2.1]hept-2-enyl)hydroxylamine](/img/structure/B188564.png)
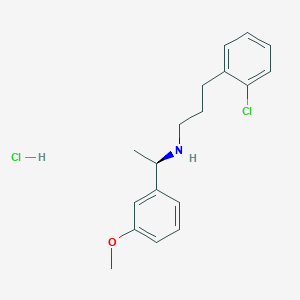
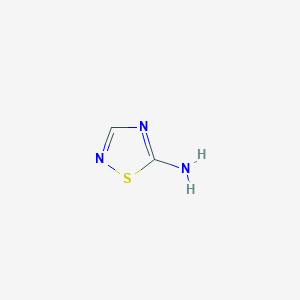
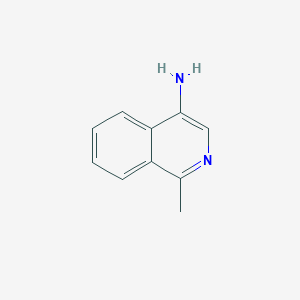
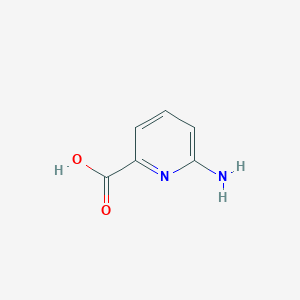
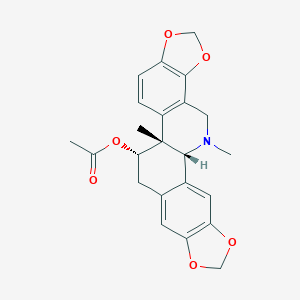
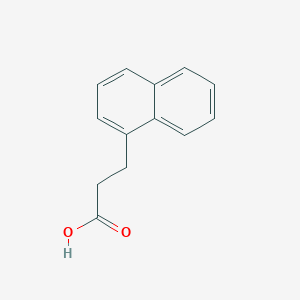
![5',9'-Dibromospiro[1,3-dioxolane-2,10'-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6'-one](/img/structure/B188577.png)
![N-[(4-Ethylphenyl)sulfonyl]glycine](/img/structure/B188578.png)
